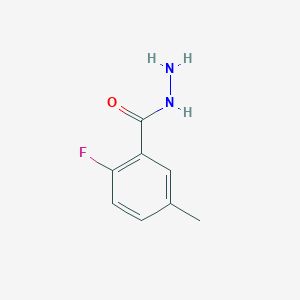

2-Fluoro-5-methyl-benzoic acid hydrazide

Descripción

2-Fluoro-5-methyl-benzoic acid hydrazide is a substituted benzoic acid hydrazide derivative characterized by a fluorine atom at the ortho position (C2) and a methyl group at the para position (C5) on the benzene ring. The hydrazide functional group (-CONH-NH₂) confers unique reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) and coordination with metal ions. This compound is structurally analogous to other benzoic acid hydrazides, such as 4-fluorobenzoic acid hydrazide (4-FBAH) and benzoic acid hydrazide (BAH), which are studied for their biological and material science applications .

Benzoic acid hydrazides are widely explored as enzyme inhibitors (e.g., myeloperoxidase (MPO) inhibitors ), antimicrobial agents , and crystallization promoters in polymers .

Propiedades

Fórmula molecular |

C8H9FN2O |

|---|---|

Peso molecular |

168.17 g/mol |

Nombre IUPAC |

2-fluoro-5-methylbenzohydrazide |

InChI |

InChI=1S/C8H9FN2O/c1-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |

Clave InChI |

CETPFRBYPPAFEJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)F)C(=O)NN |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Features of Selected Hydrazide Derivatives

Key Observations :

- Fluorine Position : Unlike 4-FBAH, the fluorine in 2-fluoro-5-methyl-benzoic acid hydrazide is at C2, which may sterically hinder interactions with enzyme active sites compared to para-substituted analogs .

- Heterocyclic Moieties : Compounds like benzimidazole- or thiazole-containing hydrazides exhibit enhanced antimicrobial activity due to heterocyclic aromaticity .

Key Findings :

- MPO Inhibition : Fluorinated benzoic acid hydrazides (e.g., 4-FBAH) disrupt MPO by cleaving ester bonds in the heme prosthetic group, a mechanism likely shared with 2-fluoro-5-methyl-benzoic acid hydrazide .

- Antimicrobial Activity : Substituted benzylidene hydrazides (e.g., compound 2d in ) show moderate activity against S. aureus (MIC 12.5 μg/mL), suggesting that fluorine and methyl substituents could enhance potency.

- Metabolic Effects : Unlike isonicotinic acid hydrazide, which depletes pyridoxine, 2-fluoro-5-methyl derivatives may avoid this due to steric and electronic differences .

Table 3: Polymer Modification Performance

Key Insights :

- Hydrazides with aromatic groups (e.g., benzoic acid derivatives) improve polymer crystallinity by acting as nucleating agents. The fluorine and methyl groups in 2-fluoro-5-methyl-benzoic acid hydrazide may further enhance compatibility with polar polymers like PLLA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.